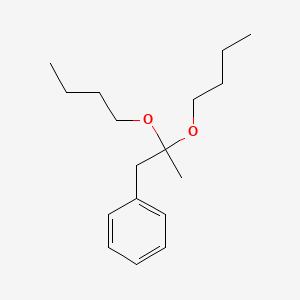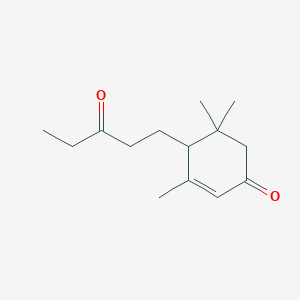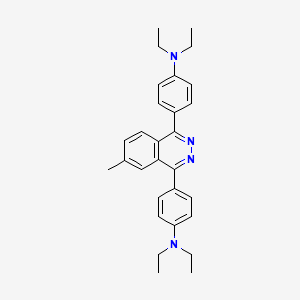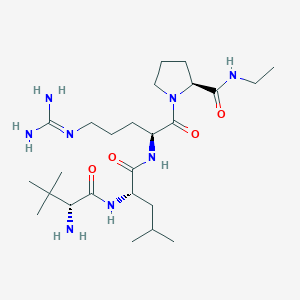![molecular formula C11H12ClFOS B14371833 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride CAS No. 89988-04-5](/img/structure/B14371833.png)
5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride: is an organic compound characterized by the presence of a pentanoyl chloride group attached to a 4-fluorophenyl sulfanyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride typically involves the reaction of 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
5-[(4-Fluorophenyl)sulfanyl]pentanoic acid+SOCl2→5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The acyl chloride group in 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: For amide formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Alcohols: Esterification reactions often use pyridine or other bases to capture the released HCl.
Water: Hydrolysis reactions are usually performed under aqueous conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Ketones: Formed from Friedel-Crafts acylation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Pentanoyl chloride: Similar in structure but lacks the 4-fluorophenyl sulfanyl group.
4-Fluorobenzoyl chloride: Contains the 4-fluorophenyl group but lacks the pentanoyl chain.
5-[(4-Chlorophenyl)sulfanyl]pentanoyl chloride: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is unique due to the presence of both the 4-fluorophenyl and pentanoyl chloride groups, which confer distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89988-04-5 |
|---|---|
Molekularformel |
C11H12ClFOS |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)sulfanylpentanoyl chloride |
InChI |
InChI=1S/C11H12ClFOS/c12-11(14)3-1-2-8-15-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2 |
InChI-Schlüssel |
CVTGMRBTTHIUIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)



![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)



![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
